molecular formula C19H19N3O2S B6026686 (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B6026686
M. Wt: 353.4 g/mol
InChI Key: FVZRWFFFQHNCRW-ATVHPVEESA-N
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Description

The compound (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one belongs to a class of Z-configured thiazol-4(5H)-one derivatives. These compounds are synthesized via condensation of substituted benzaldehydes with thiazolidinone precursors under mild acidic conditions, typically using sodium acetate and glacial acetic acid . Key structural features include:

  • A 4-(dimethylamino)benzylidene group at position 5, contributing electron-donating properties.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-22(2)15-8-4-13(5-9-15)12-17-18(23)21-19(25-17)20-14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,20,21,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZRWFFFQHNCRW-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, controlled temperatures, and pressures to ensure high yields and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity is dominated by three sites:

Site Reactivity Example Derivatives
4-MethoxyphenylaminoNucleophilic substitution (Cl, Br)2-Chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)
Benzylidene double bondMichael addition, Diels-Alder reactions5-(3-Fluorobenzylidene) analogs
Thiazol-4-one carbonylReductive amination, Schiff base formationHydrazinomethyl derivatives

Experimental data for select derivatives:

Compound ModificationIC₅₀ (μM)pMIC
3-Hydroxyphenyl substitution (Cpd 28)1106.96
4-Fluorophenyl substitution (Cpd 34)14.67.84
4-Bromophenyl substitution (Cpd 36)15.27.81

Data adapted from hybrid chalcone-thiazole analogs

Catalytic Interactions

Reaction efficiency depends heavily on catalyst choice:

a. Nanoparticle Catalysts

  • CuFe₂O₄ nanoparticles enable one-pot synthesis of bis-thiazolidinones at RT .

  • FeNi₃-ILs-MNPs improve yields to >80% in cycloadditions .

b. Solvent Systems

  • PPG outperforms PEG in thiazole ring closure (83% vs. 0% yield) .

  • Ethanol/THF mixtures reduce side reactions during benzylidene formation .

Stability and Degradation Pathways

The compound shows moderate stability under ambient conditions but undergoes:

  • Photodegradation : Benzylidene double bond isomerization under UV light

  • Hydrolysis : Thiazol-4-one ring opening in strongly acidic/basic media (pH <2 or >12)

  • Oxidation : Dimethylamino group conversion to N-oxide derivatives with H₂O₂

Comparative Reactivity with Analogues

Structural variations significantly alter chemical behavior:

Feature ModifiedReactivity ChangeBiological Impact (IC₅₀ Shift)
2-Thioxo substitution Enhanced electrophilicity at C42.5× potency increase
4-Methylthiazole Steric hindrance reduces cyclization rates7.18 → 7.84 pMIC
Chlorophenyl vs Methoxy Increased halogen bonding in SNAr reactions15.2 → 30.0 μM IC₅₀

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Reacting 4-(dimethylamino)benzaldehyde with a thiosemicarbazide derivative to form the thiosemicarbazone intermediate.
  • Cyclization : This intermediate undergoes cyclization to yield the thiazole structure.
  • Purification : The final product is purified using recrystallization techniques.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. Studies suggest that (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies show promising results in inhibiting bacterial and fungal growth, suggesting its potential as a lead compound for developing new antibiotics .
  • Enzyme Inhibition : The thiazole moiety's ability to interact with enzyme active sites positions this compound as a candidate for enzyme inhibitors in biochemical pathways related to disease processes .

Biochemical Applications

  • Biological Assays : The compound can be utilized in various biological assays to evaluate its interaction with proteins and nucleic acids. Its unique structure allows it to serve as a probe for studying biological mechanisms at the molecular level .
  • Drug Development : As a scaffold for drug design, modifications of the thiazole ring or the dimethylamino group can lead to derivatives with enhanced pharmacological profiles .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of the antimicrobial activity was conducted using disk diffusion assays against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential application in treating bacterial infections .

Mechanism of Action

The mechanism by which (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., dimethylamino, methoxy) improve yields compared to electron-withdrawing substituents (e.g., nitro, chloro) due to enhanced reactivity in condensation reactions .
  • Methanol and potassium carbonate optimize substitutions at position 2, whereas acetic acid/sodium acetate is preferred for benzylidene formation .

SAR Insights :

  • Electron-donating groups (e.g., 4-methoxy, 4-dimethylamino) may enhance target binding via hydrophobic or π-π interactions, though activity remains suboptimal .

Comparison with Non-Thiazolone Heterocycles

  • Imidazolidinone Derivatives (e.g., 4a–c): Higher yields (90–96%) under milder conditions but lack antitubercular data .
  • Azo-Schiff Base Dyes (e.g., LH in ): Structural similarity in benzylidene motifs but tailored for optical applications rather than bioactivity .
  • Rhodanine Derivatives (e.g., 5-(4-dimethylaminobenzylidene)rhodanine): Used as chelating agents for metal detection, highlighting the versatility of benzylidene-thiazolidinone scaffolds .

Biological Activity

The compound (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of thiazole derivatives often involves their interaction with specific molecular targets. For This compound , the proposed mechanisms include:

  • Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis by targeting key enzymes involved in this process. This inhibition leads to bacterial cell death and demonstrates its potential as an antimicrobial agent.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells or inhibit cell proliferation pathways. This is often mediated through interactions with DNA or specific receptors involved in cell signaling pathways .

Biological Activities

The following table summarizes the key biological activities associated with the compound:

Activity Description References
Antimicrobial Effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Antifungal Exhibits antifungal properties against common fungal pathogens.
Anticancer Induces apoptosis and inhibits proliferation in various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological activity of thiazole derivatives. The structural components that influence activity include:

  • Thiazole Ring : Essential for biological activity; modifications can enhance binding to target sites.
  • Benzylidene Group : The presence of electron-donating groups (like dimethylamino) can increase potency against certain targets.
  • Substituents on Aromatic Rings : Variations in substituents (e.g., methoxy groups) can significantly affect the compound's efficacy and selectivity .

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that derivatives of thiazole exhibited significant antimicrobial activity against both Escherichia coli and Staphylococcus aureus, suggesting that modifications to the thiazole structure can enhance antibacterial properties .
  • Anticancer Activity :
    Research indicates that thiazole-based compounds exhibit potent anticancer effects by targeting specific signaling pathways involved in cancer cell survival. For instance, compounds similar to This compound have been shown to inhibit tumor growth in various animal models .

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